molecular formula C16H14N2O3S B12666652 5-Amino-8-anilinonaphthalene-1-sulphonic acid CAS No. 79392-39-5

5-Amino-8-anilinonaphthalene-1-sulphonic acid

Cat. No.: B12666652
CAS No.: 79392-39-5
M. Wt: 314.4 g/mol
InChI Key: FYTSYYSQBOPRFL-UHFFFAOYSA-N
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Description

5-amino-8-anilinonaphthalene-1-sulfonic acid is an organic compound that contains both a sulfonic acid group and an amine group. This compound is known for its use as a fluorescent molecular probe, which makes it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-8-anilinonaphthalene-1-sulfonic acid typically involves the Ullmann reaction, a copper-catalyzed coupling reaction. This method has been optimized using microwave-assisted techniques to improve yield and reduce reaction times. The reaction conditions generally include a buffer solution with sodium phosphate and irradiation at 100°C for 1 to 1.5 hours .

Industrial Production Methods

Industrial production of this compound involves multiple filtration and washing steps to purify the product. The final product is obtained by drying the filtered residue in a vacuum drying oven at 45-60°C for 24-30 hours .

Chemical Reactions Analysis

Types of Reactions

5-amino-8-anilinonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It binds to hydrophobic regions on the surface of proteins, causing a change in its fluorescence. This change can be measured to study protein-ligand interactions and conformational changes . The molecular targets include hydrophobic pockets on proteins, and the pathways involved are related to protein folding and aggregation .

Comparison with Similar Compounds

Similar Compounds

  • 1-anilino-8-naphthalenesulfonate
  • 4,4’-dianilino-1,1’-binaphthyl-5,5’-disulfonic acid
  • Thioflavin T

Uniqueness

5-amino-8-anilinonaphthalene-1-sulfonic acid is unique due to its dual functional groups (amine and sulfonic acid), which enhance its binding affinity to proteins and its fluorescent properties. This makes it particularly useful for studying protein folding and aggregation, as well as for diagnostic applications .

Properties

IUPAC Name

5-amino-8-anilinonaphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c17-13-9-10-14(18-11-5-2-1-3-6-11)16-12(13)7-4-8-15(16)22(19,20)21/h1-10,18H,17H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTSYYSQBOPRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C=CC=C3S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000446
Record name 5-Amino-8-anilinonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79392-39-5
Record name 5-Amino-8-(phenylamino)-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79392-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-8-anilinonaphthalene-1-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079392395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-8-anilinonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-8-anilinonaphthalene-1-sulphonic acid
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